molecular formula C11H12ClNO B6247031 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one CAS No. 872423-53-5

2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No. B6247031
CAS RN: 872423-53-5
M. Wt: 209.7
InChI Key:
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Description

“2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . In this case, the quinoline is partially hydrogenated (tetrahydro) and has a chlorine atom and two methyl groups attached to it, as well as a ketone functional group .


Molecular Structure Analysis

The molecule is likely to have a rigid, bicyclic structure due to the quinoline core. The chlorine atom, being an electronegative element, would add polarity to the molecule. The two methyl groups would add bulkiness and could influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The chlorine atom might be replaced in a nucleophilic substitution reaction. The ketone could undergo reactions typical for carbonyl groups, such as reduction or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and stability .

Mechanism of Action

Without specific information about the use or biological activity of this compound, it’s difficult to predict its mechanism of action. Quinoline derivatives are found in many drugs and have diverse biological activities, but the activity depends on the exact substitution pattern .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it. Some quinoline derivatives are toxic, but the toxicity can vary widely depending on the exact structure .

Future Directions

The study of quinoline derivatives is a rich field with potential applications in medicinal chemistry, materials science, and other areas. This particular compound could be of interest for future research, depending on its physical and chemical properties and biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one involves the condensation of 2-chloro-3,4-dimethylpyridine with cyclohexanone followed by reduction and cyclization.", "Starting Materials": [ "2-chloro-3,4-dimethylpyridine", "cyclohexanone", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "2-chloro-3,4-dimethylpyridine is reacted with cyclohexanone in the presence of acetic acid to form 2-chloro-6,6-dimethyl-5-cyclohexyl-5,6,7,8-tetrahydroquinoline.", "Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "The resulting alcohol is then cyclized using sodium hydroxide in ethanol to form 2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one." ] }

CAS RN

872423-53-5

Product Name

2-chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C11H12ClNO

Molecular Weight

209.7

Purity

97

Origin of Product

United States

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